Benzene, 1-(1-methylethenyl)-3-nitro-

Description

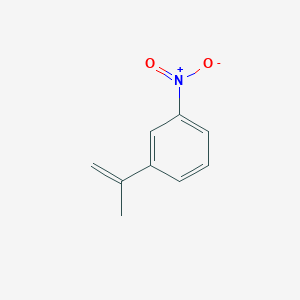

Benzene, 1-(1-methylethenyl)-3-nitro- (C₉H₉NO₂, molecular weight 163.18 g/mol) is a nitro-substituted aromatic compound featuring a benzene ring with two substituents: a nitro (-NO₂) group at position 3 and a 1-methylethenyl (-CH₂C(CH₃)=CH₂) group at position 1. The methylethenyl group (isopropenyl) introduces steric bulk and electron-donating effects via conjugation, while the nitro group is strongly electron-withdrawing.

Properties

CAS No. |

64416-49-5 |

|---|---|

Molecular Formula |

C9H9NO2 |

Molecular Weight |

163.17 g/mol |

IUPAC Name |

1-nitro-3-prop-1-en-2-ylbenzene |

InChI |

InChI=1S/C9H9NO2/c1-7(2)8-4-3-5-9(6-8)10(11)12/h3-6H,1H2,2H3 |

InChI Key |

WMTKDRPCKOBHGI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C1=CC(=CC=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Comparisons

Nitrobenzene (Benzene, Nitro-)

- Formula: C₆H₅NO₂ .

- Key Differences : Lacks the methylethenyl group, resulting in a simpler structure with uniform electron withdrawal across the ring.

- Reactivity : Nitrobenzene is highly deactivated toward electrophilic substitution due to the nitro group. In contrast, the methylethenyl group in the target compound may activate specific positions (e.g., ortho/para to the electron-donating substituent) for reactions like nitration or halogenation .

Benzene, 1-Chloro-3-Nitro-

- Formula: C₆H₄ClNO₂ .

- Key Differences : Replaces methylethenyl with a chloro (-Cl) group. Chlorine is electron-withdrawing via induction, further deactivating the ring compared to the methylethenyl group.

- Applications: Chloro-nitrobenzenes are intermediates in agrochemicals and dyes. The target compound’s methylethenyl group may confer better solubility in non-polar solvents .

Benzene, 1-(Chloromethyl)-3-Nitro-

- Formula: C₇H₆ClNO₂ .

- Key Differences : Features a chloromethyl (-CH₂Cl) group instead of methylethenyl. The chloromethyl group is more polar and reactive in nucleophilic substitutions.

- Thermodynamics : Boiling point data for this compound (359.2 K at 0.70 kPa ) suggest higher volatility compared to the target compound due to lower molecular weight and polarity.

Benzene, 1-Methyl-4-(1-Methylethenyl)-

- Formula : C₁₀H₁₂ (structural isomer) .

- Key Differences : A positional isomer with methyl and methylethenyl groups at positions 1 and 3. The absence of a nitro group reduces polarity and reactivity toward electrophiles.

Physical Properties and Thermodynamic Data

Notes:

- The target compound’s methylethenyl group likely reduces polarity compared to nitrobenzene or chloro-nitrobenzenes, enhancing solubility in organic solvents.

- Boiling points for nitro-substituted compounds generally increase with molecular weight and polarity, but steric effects (e.g., methylethenyl) may lower volatility .

Electrophilic Substitution

- Nitrobenzene : Reactions occur meta to the nitro group due to its strong deactivation .

- Benzene, 1-(1-Methylethenyl)-3-Nitro- : The methylethenyl group may direct incoming electrophiles to positions ortho/para to itself, competing with the nitro group’s meta-directing effects. This duality could lead to regioselectivity challenges.

Catalytic Functionalization

- Compounds like N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () utilize directing groups for C–H activation. The methylethenyl group in the target compound might similarly assist in metal-catalyzed reactions by coordinating to catalysts.

Stability

- The nitro group increases susceptibility to reduction (e.g., to amines) compared to non-nitro analogs. The methylethenyl group’s conjugation may stabilize intermediates in such reactions.

Q & A

What spectroscopic techniques are recommended for structural characterization of Benzene, 1-(1-methylethenyl)-3-nitro-?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the positions of the nitro and methylethenyl groups. The electron-withdrawing nitro group deshields adjacent protons, causing distinct downfield shifts. Compare chemical shifts with analogous nitroaromatic compounds .

- Gas Chromatography-Mass Spectrometry (GC-MS): Optimize ionization parameters (e.g., electron impact at 70 eV) to detect fragmentation patterns. The nitro group may lead to characteristic peaks at m/z 30 (NO) or 46 (NO) .

- Infrared Spectroscopy (IR): Identify the nitro group’s asymmetric and symmetric stretching vibrations at ~1520 cm and ~1350 cm, respectively. Methylethenyl C=C stretching appears near 1630 cm .

What synthetic routes are documented for introducing the nitro group into 1-(1-methylethenyl)benzene derivatives?

Methodological Answer:

- Electrophilic Nitration: Use a nitrating mixture (HNO/HSO) under controlled temperatures (0–5°C). The methylethenyl group is meta-directing, favoring nitro substitution at the 3-position. Monitor reaction progress via TLC to avoid over-nitration .

- Microwave-Assisted Synthesis: Reduce reaction time and improve yield by employing microwave irradiation (e.g., 100 W, 10 min). Validate purity using HPLC with a C18 column and UV detection at 254 nm .

- Safety Note: Nitration is exothermic. Use a jacketed reactor for temperature control and adhere to hazard protocols outlined in MSDS (e.g., PPE, fume hood) .

How does the nitro group influence the compound’s reactivity in electrophilic substitution reactions?

Advanced Analysis:

- Electronic Effects: The nitro group is a strong electron-withdrawing group, deactivating the benzene ring and directing incoming electrophiles to meta/para positions. Computational studies (e.g., DFT at B3LYP/6-31G*) can predict charge distribution and reactive sites .

- Kinetic vs. Thermodynamic Control: In sulfonation, the nitro group favors kinetic products at lower temperatures. Use C NMR to differentiate isomers and reaction pathways .

- Contradiction Resolution: Discrepancies in reported reaction yields may arise from solvent polarity (e.g., DMSO vs. DCM). Replicate experiments under standardized conditions and validate with kinetic modeling .

How can researchers resolve contradictions in thermodynamic data (e.g., enthalpy of formation) for this compound?

Methodological Approach:

- Cross-Validation: Compare data from NIST Chemistry WebBook, EPA DSSTox, and peer-reviewed journals. For example, NIST’s reaction thermochemistry data (ΔH°) should align with computational predictions using Gaussian software .

- Error Analysis: Assess experimental conditions (e.g., calorimetry vs. gas-phase measurements). Discrepancies >5% may indicate impurities; use DSC (Differential Scanning Calorimetry) for purity verification .

- Collaborative Databases: Submit validated data to repositories like PubChem or ChemSpider to improve consensus .

What precautions are critical when handling Benzene, 1-(1-methylethenyl)-3-nitro- due to potential hazards?

Safety Protocols:

- Toxicity Mitigation: The compound may exhibit carcinogenicity (NTP pre-chronic studies). Use glove boxes for synthesis and LC-MS for trace analysis in biological matrices .

- Storage: Store in amber vials at –20°C under inert gas (N or Ar) to prevent nitro group degradation. Monitor for decomposition via weekly GC-MS checks .

- Regulatory Compliance: Follow OSHA standards (29 CFR 1910.1200) and EPA guidelines (40 CFR 372.65) for waste disposal. Document LD values from acute toxicity studies .

How can computational modeling predict the environmental persistence of this compound?

Advanced Methodology:

- QSAR Models: Use Quantitative Structure-Activity Relationship (QSAR) tools like EPI Suite to estimate biodegradation half-lives and bioaccumulation factors (BCF). The nitro group may reduce biodegradability, increasing environmental persistence .

- Molecular Dynamics Simulations: Simulate interactions with soil organic matter (e.g., humic acids) to predict adsorption coefficients (K). Validate with experimental soil column studies .

- Ecotoxicity Screening: Pair computational predictions with Daphnia magna assays to assess acute aquatic toxicity. LC values can inform risk assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.